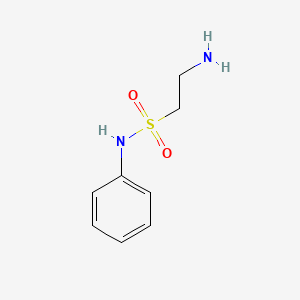

2-amino-N-phenylethanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c9-6-7-13(11,12)10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJWROHRKLMFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588426 | |

| Record name | 2-Amino-N-phenylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25840-61-3 | |

| Record name | 2-Amino-N-phenylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-phenylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-amino-N-phenylethanesulfonamide

Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of 2-amino-N-phenylethanesulfonamide. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information for its hydrochloride salt, presents predicted properties based on structurally analogous compounds, and details robust experimental protocols for the empirical determination of its key characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering both a predictive overview and a practical framework for the laboratory analysis of this and similar chemical entities.

Introduction and Molecular Structure

This compound is a sulfonamide derivative featuring a phenylethylamine backbone. The structure combines a flexible ethylamine chain with a rigid phenyl group and a polar sulfonamide moiety. This unique combination of functional groups suggests a range of physicochemical properties that could be of interest in medicinal chemistry and materials science. The primary amine and the sulfonamide group provide sites for hydrogen bonding and potential salt formation, while the phenyl group introduces hydrophobicity.

The hydrochloride salt of this compound, this compound hydrochloride, has been cataloged under CAS number 1100424-69-8, with the molecular formula C₈H₁₃ClN₂O₂S and a molecular weight of 236.72 g/mol [1]. The free base form, which is the primary subject of this guide, would have the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol .

Known and Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, we can predict its properties by examining its hydrochloride salt and structurally related analogs.

Comparative Analysis with Structural Analogs

To build a predictive profile, we will consider the properties of N-phenylmethanesulfonamide and taurine. N-phenylmethanesulfonamide shares the N-phenylsulfonamide moiety, while taurine (2-aminoethanesulfonic acid) provides insight into the behavior of the aminoethanesulfonamide portion.

| Property | This compound Hydrochloride[1] | N-phenylmethanesulfonamide[2][3][4][5] | Taurine[6][7][8][9][10] | This compound (Predicted) |

| Molecular Formula | C₈H₁₃ClN₂O₂S | C₇H₉NO₂S | C₂H₇NO₃S | C₈H₁₂N₂O₂S |

| Molecular Weight | 236.72 g/mol | 171.21 g/mol | 125.14 g/mol | 200.26 g/mol |

| Appearance | Not Available | White to off-white crystalline solid | Colorless or white solid | Likely a crystalline solid |

| Melting Point | Not Available | 93-97 °C | Decomposes at 305.11 °C | Expected to be a solid with a defined melting point, likely higher than N-phenylmethanesulfonamide due to the additional polar amino group. |

| Solubility | Not Available | Sparingly soluble in water | Soluble in water (94.9 g/L at 25 °C) | Predicted to have moderate aqueous solubility due to the presence of both polar (amine, sulfonamide) and non-polar (phenyl) groups. Solubility will be pH-dependent. |

| pKa | Not Available | 8 ± 0.10 (Predicted for sulfonamide N-H) | <0 (sulfonic acid group) | The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. The sulfonamide N-H is expected to be weakly acidic, with a pKa likely higher than that of N-phenylmethanesulfonamide due to the influence of the amino group. |

Predicted Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary functional groups:

-

Primary Amine: This group is nucleophilic and basic. It is expected to react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. As a base, it will readily form salts with acids.

-

Sulfonamide: The N-H bond of the sulfonamide is weakly acidic and can be deprotonated by strong bases. The sulfonamide group is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strongly basic conditions.

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the sulfonamide group is deactivating.

The compound is expected to be stable under normal laboratory conditions, but it should be stored away from strong oxidizing agents and strong acids or bases to prevent degradation.

Standard Experimental Protocols for Characterization

The following section details the established methodologies for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm[11][12].

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus[11][13].

-

Heating Rate: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium[14].

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Causality: Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and biological testing. The "like dissolves like" principle is a guiding concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[15]. Acid-base properties also play a significant role in aqueous solubility[16][17].

Protocol:

-

Initial Screening: A small, weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of solvent (e.g., 1 mL) in a vial.

-

Agitation and Observation: The mixture is agitated vigorously (e.g., vortexing) and visually inspected for dissolution.

-

pH-Dependent Solubility (Aqueous):

-

Water: Determine solubility in deionized water.

-

Acidic Solution (e.g., 5% HCl): If insoluble in water, test solubility in dilute acid. Enhanced solubility indicates the presence of a basic group (the primary amine)[16][17].

-

Basic Solution (e.g., 5% NaOH): If insoluble in water, test solubility in a dilute base. Enhanced solubility would suggest an acidic proton (the sulfonamide N-H)[18][19].

-

-

Organic Solvents: Test solubility in a range of organic solvents of varying polarity, such as ethanol, methanol, dichloromethane, and ethyl acetate.

Caption: Aqueous Solubility Determination Flowchart.

pKa Determination

Causality: The pKa values quantify the acidity and basicity of the ionizable functional groups. These values are critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.

Protocol (Spectrophotometric Method):

-

Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for both the protonated and deprotonated forms of the compound using UV-Vis spectroscopy.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range.

-

Sample Preparation: Dissolve a known concentration of the compound in each buffer solution.

-

Absorbance Measurement: Measure the absorbance of each solution at the selected λ_max.

-

pKa Calculation: The pKa is calculated using the Henderson-Hasselbalch equation, often by plotting the log of the ratio of the concentrations of the protonated and deprotonated forms against pH. The pKa is the pH at which the concentrations of the two forms are equal.

Spectroscopic Characterization

Causality: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. It is the most powerful technique for elucidating the structure of organic compounds in solution[20][21][22].

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be free of particulate matter.

-

¹H NMR: This experiment will identify the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

-

¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range proton-carbon correlations, which is invaluable for piecing together the molecular skeleton[20][22].

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[23][24][25][26].

Protocol:

-

Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

Sample Analysis: The sample (as a solid, liquid, or gas) is placed in the path of the IR beam. For solids, this is often done using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet[27].

-

Spectrum Acquisition: The instrument scans the sample and generates a spectrum of absorbance or transmittance versus wavenumber.

-

Interpretation: The characteristic absorption bands are assigned to specific functional groups. For this compound, key expected bands include:

-

N-H stretch (amine): ~3300-3500 cm⁻¹ (likely two bands for a primary amine)

-

N-H stretch (sulfonamide): ~3200-3300 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

S=O stretch (sulfonamide): ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide structural information[28][29].

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent like methanol or acetonitrile[30].

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.

-

High-Resolution MS (HRMS): For accurate mass measurement, which allows for the determination of the elemental formula, HRMS is employed. This requires careful calibration of the instrument[31].

-

Tandem MS (MS/MS): To obtain structural information, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This helps to elucidate the connectivity of the molecule.

Conclusion

While direct experimental data for this compound is sparse, a robust physicochemical profile can be predicted through the analysis of its structural components and comparison with analogous molecules. This guide provides a framework for these predictions and, more importantly, outlines the standard, validated experimental protocols necessary for the empirical determination of its properties. The application of these methodologies will enable researchers to build a comprehensive and accurate understanding of this compound, facilitating its potential development in various scientific fields.

References

- BenchChem. (2025). An In-depth Technical Guide on the Basicity and pKa of 1,1-Dimethoxypropan-2-amine. BenchChem.

-

BenchChem. (2025). In-Depth Technical Guide to N-Phenylmethanesulfonamide (CAS Number 1197-22-4). BenchChem.[2]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.[14]

-

CymitQuimica. (n.d.). N-Phenylmethanesulfonamide. CymitQuimica.[4]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories.[26]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.[20]

-

Hilal, S. H., et al. (2004). Calculating physical properties of organic compounds for environmental modeling from molecular structure. QSAR & Combinatorial Science, 23(8), 631-649.[32]

-

Huxtable, R. J. (1981). Physiochemical properties of taurine. Advances in Experimental Medicine and Biology, 139, 1-4.[7]

-

Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Bulletin of the Korean Chemical Society, 34(4), 1043-1048.[33]

-

LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.[31]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.[30]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70970, N-Phenylmethanesulfonamide. PubChem.[3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1123, Taurine. PubChem.[10]

-

Pharmaffiliates. (n.d.). This compound Hydrochloride. Pharmaffiliates.[1]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc.[24]

-

RTI Laboratories. (n.d.). FTIR Analysis. RTI Laboratories.[25]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.[11]

-

Stenutz, R. (n.d.). N-phenylmethanesulfonamide. Stenutz.[5]

-

Tadić, A., et al. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347.[34][35]

-

University of Calgary. (n.d.). Melting point determination. University of Calgary.

-

University of Cambridge. (n.d.). NMR Sample Preparation. University of Cambridge.

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada.[12]

-

Wikipedia. (n.d.). Taurine. Wikipedia.[6]

-

Various Authors. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.[13][16][17][19]

-

Various Authors. (n.d.). Solubility test for Organic Compounds. Online Chemistry Lab.[18]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Phenylmethanesulfonamide | CymitQuimica [cymitquimica.com]

- 5. N-phenylmethanesulfonamide [stenutz.eu]

- 6. Taurine - Wikipedia [en.wikipedia.org]

- 7. Physiochemical properties of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Taurine | 107-35-7 [chemicalbook.com]

- 10. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. thinksrs.com [thinksrs.com]

- 12. westlab.com [westlab.com]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. omicsonline.org [omicsonline.org]

- 21. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. mse.washington.edu [mse.washington.edu]

- 24. photometrics.net [photometrics.net]

- 25. rtilab.com [rtilab.com]

- 26. eag.com [eag.com]

- 27. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 28. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 31. rsc.org [rsc.org]

- 32. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. hrcak.srce.hr [hrcak.srce.hr]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-amino-N-phenylethanesulfonamide (CAS Number 1100424-69-8)

A Note to the Researcher: Information regarding the specific properties and synthesis of 2-amino-N-phenylethanesulfonamide is limited in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the available data for its hydrochloride salt and the well-established chemistry of the sulfonamide functional group. The principles and methodologies described herein are intended to serve as a foundational resource for researchers and drug development professionals working with this and related molecules.

Introduction and Physicochemical Properties

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1100424-69-8 | [1][2] |

| Chemical Name | This compound Hydrochloride | [2] |

| Molecular Formula | C₈H₁₃ClN₂O₂S | [2] |

| Molecular Weight | 236.72 g/mol | [2] |

| Appearance | Solid (presumed) | General knowledge |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Synthesis and Purification

A definitive, published synthetic route for this compound was not identified. However, a plausible and widely applicable method for the synthesis of N-arylsulfonamides involves the reaction of a sulfonyl chloride with an amine. For the target molecule, a potential synthetic pathway would involve the reaction of 2-aminoethanesulfonyl chloride with aniline.

Proposed Synthetic Workflow

A logical synthetic approach would likely involve the protection of the amino group of 2-aminoethanesulfonyl chloride, followed by reaction with aniline and subsequent deprotection.

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: General Synthesis of N-Arylsulfonamides

The following is a generalized protocol that could be adapted for the synthesis of this compound.

-

Protection of the Amino Group: To a solution of 2-aminoethanesulfonyl chloride hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride. Then, add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Reaction with Aniline: To the solution of the protected sulfonyl chloride, add aniline and a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Deprotection: The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid in dichloromethane.

-

Final Purification: The deprotected product can be further purified by recrystallization or chromatography to yield the final, pure this compound.

Analytical Characterization

The structural confirmation of a synthesized sulfonamide like this compound would rely on a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Features for the Characterization of Sulfonamides

| Technique | Expected Observations |

| ¹H NMR | - Signals for the aromatic protons of the phenyl group. - A signal for the NH proton of the sulfonamide, which is typically a singlet and may be broad. - Signals for the two methylene groups of the ethanesulfonamide backbone. - A signal for the primary amino group protons, which may also be broad. |

| ¹³C NMR | - Resonances corresponding to the aromatic carbons of the phenyl ring. - Signals for the two aliphatic carbons of the ethanesulfonamide moiety. |

| Infrared (IR) Spectroscopy | - Characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively[3]. - N-H stretching vibrations for the sulfonamide and the primary amino group. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) to confirm the molecular weight. - Characteristic fragmentation patterns that can help to confirm the structure. |

| High-Performance Liquid Chromatography (HPLC) | - Used to assess the purity of the compound. A pure compound should ideally show a single peak under various mobile phase conditions. |

Potential Biological Significance

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry.[4][5][6] While the specific biological activity of this compound is not documented, its chemical structure suggests potential for various biological activities.

Sulfonamides are known to exhibit a broad spectrum of pharmacological effects, including:

-

Antimicrobial Activity: This is the most classic application of sulfonamides, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6]

-

Anticancer Activity: Certain sulfonamides have shown efficacy as anticancer agents, with mechanisms that include the inhibition of carbonic anhydrase, which is involved in tumor progression.[4][5]

-

Anti-inflammatory Activity: Some sulfonamides possess anti-inflammatory properties.

-

Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, leading to the inhibition of various metalloenzymes.[4]

The presence of a primary amino group in this compound could also be a site for further chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Caption: The sulfonamide core as a versatile pharmacophore.

Conclusion

While specific experimental data for this compound (CAS 1100424-69-8) is currently limited, this technical guide provides a solid foundation for researchers by outlining its known properties in the hydrochloride salt form, proposing a viable synthetic strategy, detailing standard analytical characterization methods, and discussing the potential biological significance of the sulfonamide scaffold. Further research is warranted to fully elucidate the chemical and biological profile of this compound, which may hold promise for future drug discovery and development efforts.

References

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

-

(PDF) Biological activities of sulfonamides. ResearchGate. [Link]

-

A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Semantic Scholar. [Link]

-

N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino] - ChemBK. [Link]

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

-

1100424-69-8| Chemical Name : this compound Hydrochloride | Pharmaffiliates. [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

-

2-amino-N-methyl-3-phenylpropanamide hydrochloride | C10H15ClN2O | CID 18620435. PubChem. [Link]

-

(PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. [Link]

-

(PDF) Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. ResearchGate. [Link]

-

[PDF] Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization. Semantic Scholar. [Link]

- US4933397A - Preparation of N-substituted phenyl polybenzimidazole polymers - Google P

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. rsc.org [rsc.org]

- 4. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

A Guide to the Spectroscopic Characterization of 2-amino-N-phenylethanesulfonamide

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-amino-N-phenylethanesulfonamide. While direct, publicly available spectroscopic data for this specific molecule is limited, this document serves as a robust roadmap for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will detail the expected spectral characteristics and outline the methodologies for their acquisition and interpretation. This guide is designed to be a self-validating system, grounding its protocols in established scientific literature and providing the causal reasoning behind experimental choices.

Introduction: The Structural Significance of this compound

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The unique structural features of this molecule—a primary amino group, an N-phenylsulfonamide moiety, and a flexible ethyl linker—necessitate a thorough spectroscopic characterization to unambiguously confirm its identity, purity, and conformational properties. Spectroscopic data is paramount for quality control in synthesis, for understanding structure-activity relationships, and for regulatory submissions in drug development.

This guide will explore the application of four key spectroscopic techniques for the characterization of this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Absorption Bands for this compound

Based on its molecular structure, we can predict the characteristic IR absorption bands for this compound. These predictions are based on well-established correlation tables for IR spectroscopy.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale and Notes |

| Primary Amine (R-NH₂) | N-H Stretch | 3400-3250 (two bands) | The two bands arise from the symmetric and asymmetric stretching of the N-H bonds. The broadness is indicative of hydrogen bonding. |

| N-H Bend (scissoring) | 1650-1580 | This absorption is of medium to strong intensity. | |

| Sulfonamide (R-SO₂-NH-R') | N-H Stretch | 3300-3200 | A single, sharp to moderately broad peak is expected for the secondary amine of the sulfonamide. |

| S=O Asymmetric Stretch | 1370-1335 | A very strong and characteristic absorption for the sulfonamide group. | |

| S=O Symmetric Stretch | 1180-1160 | Another very strong and characteristic absorption. | |

| Aromatic Ring (C₆H₅) | C-H Stretch | 3100-3000 | Typically multiple weak to medium sharp bands. |

| C=C Stretch (in-ring) | 1600-1450 | Multiple bands of varying intensity are characteristic of the aromatic ring. | |

| C-H Out-of-plane Bend | 770-730 and 710-690 | Strong absorptions that can indicate monosubstitution on the benzene ring. | |

| Alkyl Chain (-CH₂-CH₂-) | C-H Stretch | 2960-2850 | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |

| C-H Bend (scissoring) | ~1465 | Bending vibration of the CH₂ groups. |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the instrument of choice for its high sensitivity and speed.[2]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Data Interpretation: The resulting spectrum should be compared with the predicted absorption bands in the table above. The presence of strong bands for the S=O stretches, along with the characteristic N-H and aromatic C-H stretches, would provide strong evidence for the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Chemical Shifts for this compound

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring protons. The following table predicts the chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).

| Proton(s) | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale and Notes |

| Aromatic (C₆H₅) | Multiplet | 7.0 - 7.5 | The protons on the phenyl ring will likely appear as a complex multiplet due to spin-spin coupling. |

| Sulfonamide N-H | Singlet (broad) | 8.0 - 9.0 | The chemical shift can be highly variable and dependent on solvent and concentration. The peak may be broad due to quadrupolar relaxation and exchange. |

| -CH₂-SO₂- | Triplet | 3.1 - 3.4 | These protons are adjacent to a CH₂ group and will be split into a triplet. The electron-withdrawing sulfonamide group causes a downfield shift. |

| -CH₂-NH₂ | Triplet | 2.8 - 3.1 | These protons are adjacent to the other CH₂ group and will also be a triplet. They are shifted downfield by the adjacent amino group. |

| Amine N-H₂ | Singlet (broad) | 1.5 - 3.0 | The chemical shift is highly variable and depends on solvent, concentration, and temperature. The protons may exchange with deuterium in D₂O, causing the peak to disappear. |

Predicted ¹³C NMR Chemical Shifts for this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale and Notes |

| Aromatic (C₆H₅) | 110 - 140 | Multiple peaks are expected for the aromatic carbons. The carbon attached to the nitrogen will be the most downfield. |

| -CH₂-SO₂- | 50 - 60 | This carbon is significantly deshielded by the adjacent sulfonyl group. |

| -CH₂-NH₂ | 40 - 50 | This carbon is deshielded by the adjacent amino group. |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides as it can help in observing exchangeable protons like N-H.

-

Filter the solution into a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[3]

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₁₂N₂O₂S. The expected monoisotopic mass of the molecular ion would be approximately 200.06 g/mol . In a high-resolution mass spectrum, this can be determined with high accuracy.

Key Fragmentation Pathways: Electron ionization (EI) would likely lead to characteristic fragmentation. The major fragmentation patterns can be predicted based on the stability of the resulting fragments.

-

α-cleavage: Cleavage of the C-C bond adjacent to the amino group.

-

Benzylic cleavage: While not directly benzylic, cleavage of the bond between the ethyl chain and the sulfonamide group can occur.

-

Loss of SO₂: A common fragmentation pathway for sulfonamides.

-

Cleavage of the N-S bond.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for softer ionization or Electron Ionization (EI) for more extensive fragmentation. A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is beneficial for accurate mass measurements.

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Visualization of Workflow and Structure

Conclusion

The comprehensive spectroscopic analysis of this compound, employing IR, NMR, and Mass Spectrometry, is essential for its unambiguous structural confirmation. This guide provides the theoretical and practical framework for conducting such an analysis. By following the outlined protocols and comparing the acquired data with the predicted spectral features, researchers can confidently characterize this and other novel sulfonamide derivatives. The synergistic application of these techniques ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

-

Hussain, S., & Ali, S. (2018). A review on the synthesis of sulfonamides. Synthetic Communications, 48(19), 2461-2483. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. [Link]

-

A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica, 57(3), 333-342. [Link]

-

Analysis of sulfonamides. (2016). SlideShare. [Link]

-

A simple and sensitive spectrophotometric method for the determination of sulfonamides in water. (2017). ResearchGate. [Link]

-

PubChem. (n.d.). 2-Amino-1-oxo-2-phenylethanesulfonamide. [Link]

-

Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. (n.d.). PubMed. [Link]

-

¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. [Link]

-

SpectraBase. (n.d.). N-(2-((4-amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1808. [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–638. [Link]

-

Desai, S., Anand, S. N., Singh, C. K., & Malpani, A. (2020). ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Zenodo. [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

-

Li, Y. N., et al. (2014). Synthesis and Structural Characterization of N-Amino Compounds. Asian Journal of Chemistry, 26(18), 6127-6131. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). RSC Advances, 13(45), 31751–31767. [Link]

-

PubChem. (n.d.). Methanesulfonamide, N-phenyl-. [Link]

-

PubChem. (n.d.). 2-Amino-3-phenylpropanamide. [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (2021). ChemRxiv. [Link]

-

Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. (2008). The Journal of Chemical Physics, 128(16), 164318. [Link]

-

FT-IR spectra of amino acids studied in the present work. Each panel... (n.d.). ResearchGate. [Link]

-

SpectraBase. (n.d.). Benzamide, N-[4-(acetylamino)phenyl]-2-amino-. [Link]

-

SpectraBase. (n.d.). N-(2-Aminoethyl)methanesulfonamide. [Link]

-

SpectraBase. (n.d.). 4-[2-[N-methyl-N-(1-methylethyl)amino)ethenyl)phenyl]methanesulfonamide. [Link]

-

Bio-Synthesis. (2009). Amino Acid Masses Tables. [Link]

-

Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. [Link]212)

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-amino-N-phenylethanesulfonamide

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 2-amino-N-phenylethanesulfonamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established experimental and computational methodologies to elucidate the structural characteristics of this molecule and the broader class of N-arylsulfonamides. While specific experimental data for this compound is not publicly available, this guide outlines the authoritative framework for its structural determination and conformational analysis.

Introduction: The Significance of N-Arylsulfonamides

The N-arylsulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to participate in strong hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and biological activity. The three-dimensional arrangement, or conformation, of these molecules dictates their interaction with biological targets, making a thorough understanding of their structure essential for rational drug design.

Molecular Structure of this compound

The foundational structure of this compound comprises a flexible ethyl chain linking a primary amino group and a sulfonamide functional group, which in turn is substituted with a phenyl ring.

Key Structural Features:

-

Sulfonamide Core: The central sulfonamide group (-SO₂NH-) is a key determinant of the molecule's electronic and geometric properties. The sulfur atom adopts a distorted tetrahedral geometry.

-

Rotatable Bonds: The molecule possesses several rotatable single bonds, leading to a high degree of conformational flexibility. The key torsional angles that define the overall conformation are around the C-C, C-S, and S-N bonds.

-

Functional Groups for Interaction: The primary amine (-NH₂) and the sulfonamide N-H group are potent hydrogen bond donors, while the sulfonyl oxygens (-SO₂-) are strong hydrogen bond acceptors. The phenyl ring can participate in π-π stacking and hydrophobic interactions.

Diagram: 2D Structure of this compound

Caption: 2D chemical structure of this compound.

Conformational Analysis: A Multifaceted Approach

The biological function of this compound is intrinsically linked to its accessible conformations in different environments. A comprehensive conformational analysis involves a synergistic combination of computational modeling and experimental techniques.

Computational Modeling: Predicting Conformational Preferences

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of N-arylsulfonamides.[1] These methods allow for the identification of low-energy conformers and the quantification of energy barriers between them.

Key Torsional Angles for Analysis:

-

τ1 (C-C-S-N): Rotation around the C-S bond, influencing the orientation of the ethylamino group relative to the sulfonamide.

-

τ2 (C-S-N-C): Rotation around the S-N bond, which dictates the spatial relationship between the phenyl ring and the sulfonyl group.[1]

-

τ3 (S-N-C-C): Rotation around the N-C bond of the phenyl ring.

Protocol for a DFT-Based Conformational Search:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface by rotating the key torsional angles.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Relative Energy Analysis: Compare the relative energies of the stable conformers to determine their populations at a given temperature.

Diagram: Workflow for Computational Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

The Crucial Role of Hydrogen Bonding

Hydrogen bonding is a dominant force in determining the conformation of sulfonamides.[2][3] Both intramolecular and intermolecular hydrogen bonds can significantly stabilize specific conformers.

-

Intramolecular Hydrogen Bonding: In this compound, an intramolecular hydrogen bond could potentially form between the primary amine (-NH₂) and one of the sulfonyl oxygens (-SO₂-). This would create a cyclic-like structure, restricting the flexibility of the ethyl chain. The presence and strength of such bonds can be predicted computationally and investigated experimentally.[4][5]

-

Intermolecular Hydrogen Bonding: In the solid state and in solution, intermolecular hydrogen bonds play a critical role in the formation of supramolecular assemblies.[4] The sulfonamide N-H and the primary amine N-H can act as donors, while the sulfonyl oxygens and the primary amine nitrogen can act as acceptors. These interactions are fundamental to crystal packing and interactions with biological macromolecules.[2]

Experimental Determination of Conformation

Experimental techniques provide the definitive data on the conformation of a molecule in a specific state (solid or solution).

3.3.1. X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate bond lengths, bond angles, and torsional angles.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding an electron density map. The positions of the atoms are then refined to best fit the experimental data.

-

Analysis of Molecular and Supramolecular Structure: The refined structure provides detailed information on the conformation of the molecule and how it packs in the crystal lattice through intermolecular interactions like hydrogen bonding.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

-

¹H NMR: The chemical shifts of the N-H protons can provide information about their involvement in hydrogen bonding. Coupling constants (J-values) between protons on adjacent carbons in the ethyl chain can be used to infer the preferred torsional angles via the Karplus equation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence of NOE cross-peaks between specific protons can provide direct evidence for their spatial proximity, which is invaluable for determining the solution-state conformation.

Protocol for NMR-Based Conformational Analysis:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent.

-

Acquisition of 1D and 2D NMR Spectra: Acquire a high-resolution ¹H NMR spectrum. Subsequently, acquire 2D NMR spectra such as COSY (to identify coupled protons), HSQC (to correlate protons with their attached carbons), and NOESY or ROESY.

-

Data Analysis:

-

Assign all proton and carbon resonances.

-

Analyze ¹H-¹H coupling constants to estimate dihedral angles.

-

Identify key NOE cross-peaks and use the corresponding interproton distances as constraints in molecular modeling.

-

-

Structure Calculation: Use the experimental NMR constraints to generate a family of solution structures that are consistent with the data.

Structure-Activity Relationship Implications

The conformational preferences of this compound will directly impact its biological activity. A rigidified conformation due to intramolecular hydrogen bonding, for instance, may present a well-defined pharmacophore for receptor binding, potentially leading to higher affinity and selectivity. Conversely, conformational flexibility might be necessary to adapt to the binding site of a target protein. Understanding the energetic landscape of different conformers is therefore crucial for interpreting structure-activity relationships and for guiding the design of analogues with improved therapeutic profiles.

Conclusion

The molecular structure and conformational landscape of this compound are governed by a delicate balance of torsional flexibility and non-covalent interactions, particularly hydrogen bonding. While specific experimental data for this molecule is yet to be reported, this guide has delineated the established and authoritative methodologies for its comprehensive structural characterization. A synergistic approach, combining the predictive power of computational chemistry with the definitive insights from X-ray crystallography and NMR spectroscopy, is essential for a complete understanding. The principles and protocols outlined herein provide a robust framework for researchers and drug development professionals to investigate the structure of this compound and other N-arylsulfonamides, ultimately enabling the design of more effective therapeutic agents.

References

-

Moodley, K., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 933. Available from: [Link]

-

Hunter, C. A., & Lawson, K. R. (2003). Polarisation effects on the H-bond acceptor properties of sulfonamides. Chemical Communications, (10), 1202-1203. Available from: [Link]

-

Lefebvre, H., et al. (2007). Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II. Applied Spectroscopy, 61(10), 1083-1091. Available from: [Link]

-

Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1878-1892. Available from: [Link]

-

ResearchGate. (2021). Hydrogen bonding in sulfonamides. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II: Amide–Sulfonamide Interaction [opg.optica.org]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Amino-N-phenylethanesulfonamide

Abstract

This document provides a detailed, robust, and validated protocol for the synthesis of 2-amino-N-phenylethanesulfonamide, a key intermediate in medicinal chemistry and a structural analog to various bioactive molecules. The synthesis is presented as a two-step process commencing with the protection of 2-aminoethanesulfonyl chloride, followed by its condensation with aniline and subsequent deprotection. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and validation checkpoints to ensure the successful and reproducible synthesis of the target compound.

Introduction

This compound and its derivatives are of significant interest in the field of medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The presence of a primary amino group in the 2-position offers a versatile handle for further chemical modifications, enabling the generation of diverse chemical libraries for drug discovery.

This protocol outlines a reliable synthetic route that prioritizes safety, yield, and purity. The chosen strategy involves the use of a phthalimide protecting group for the primary amine of taurine, which is then converted to its corresponding sulfonyl chloride. This intermediate is subsequently reacted with aniline to form the desired sulfonamide linkage, followed by a final deprotection step to yield the target molecule. The rationale behind each step, including the choice of reagents and reaction conditions, is thoroughly explained to provide a comprehensive understanding of the synthetic process.

Reaction Scheme

Figure 1: Overall synthetic workflow for this compound.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier (Example) | CAS Number |

| Taurine | ≥99% | Sigma-Aldrich | 107-35-7 |

| Phthalic anhydride | ≥99% | Alfa Aesar | 85-44-9 |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | 121-44-8 |

| Thionyl chloride (SOCl₂) | ≥99% | Acros Organics | 7719-09-7 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |

| Aniline | ≥99.5%, redistilled | Alfa Aesar | 62-53-3 |

| Pyridine | Anhydrous, ≥99.8% | Fisher Scientific | 110-86-1 |

| Hydrazine monohydrate | ≥98% | Sigma-Aldrich | 7803-57-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |

| Diethyl ether | Anhydrous, ≥99.7% | VWR Chemicals | 60-29-7 |

| Ethanol (EtOH) | 200 proof, absolute | Decon Labs | 64-17-5 |

| Hydrochloric acid (HCl) | 37% (w/w) | Sigma-Aldrich | 7647-01-0 |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | 144-55-8 |

| Magnesium sulfate (MgSO₄) | Anhydrous | Alfa Aesar | 7487-88-9 |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrers and stir bars

-

Heating mantles with temperature control

-

Reflux condensers

-

Dropping funnels

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocols

Step 1: Synthesis of N-Phthaloyl-2-aminoethanesulfonyl chloride

Rationale: The primary amino group of taurine is first protected with a phthalimide group to prevent unwanted side reactions during the subsequent conversion of the sulfonic acid to a sulfonyl chloride. Phthalic anhydride is an effective and economical protecting agent. The resulting N-phthaloyl taurine is then treated with thionyl chloride in the presence of a catalytic amount of DMF to afford the reactive sulfonyl chloride intermediate.

Figure 2: Workflow for the synthesis of the sulfonyl chloride intermediate.

Procedure:

-

Protection of Taurine:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add taurine (12.5 g, 100 mmol), phthalic anhydride (14.8 g, 100 mmol), and triethylamine (14.0 mL, 100 mmol) in 100 mL of DMF.

-

Heat the mixture to reflux (approximately 153°C) and maintain for 4 hours.

-

Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in DCM).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of ice-cold 1 M HCl. A white precipitate will form.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield N-phthaloyl taurine.

-

-

Formation of the Sulfonyl Chloride:

-

Caution: This step should be performed in a well-ventilated fume hood as it involves the use of thionyl chloride, which is corrosive and releases toxic gases.

-

Suspend the dried N-phthaloyl taurine (25.5 g, 100 mmol) in 150 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Add a catalytic amount of anhydrous DMF (0.5 mL).

-

Cool the suspension to 0°C using an ice bath.

-

Add thionyl chloride (14.6 mL, 200 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours, or until gas evolution ceases.

-

The resulting solution containing N-phthaloyl-2-aminoethanesulfonyl chloride is typically used directly in the next step without purification. If necessary, the solvent can be removed under reduced pressure, but the crude product is unstable and should be used immediately.

-

Step 2: Synthesis of this compound

Rationale: The crude sulfonyl chloride is reacted with aniline in the presence of a base (pyridine) to form the sulfonamide bond. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction. The final step involves the deprotection of the phthalimide group using hydrazine monohydrate, which cleaves the protecting group to yield the desired primary amine.

Procedure:

-

Sulfonamide Formation:

-

In a 500 mL round-bottom flask, dissolve aniline (9.3 g, 100 mmol) in 100 mL of anhydrous pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add the solution of N-phthaloyl-2-aminoethanesulfonyl chloride in DCM from the previous step to the aniline solution over 1 hour.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

-

Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

-

Upon completion, pour the reaction mixture into 500 mL of 1 M HCl and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-phthaloyl-2-amino-N-phenylethanesulfonamide.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol/water.

-

-

Deprotection:

-

Dissolve the purified N-phthaloyl-2-amino-N-phenylethanesulfonamide (e.g., 33.0 g, 96 mmol) in 200 mL of ethanol in a 500 mL round-bottom flask.

-

Add hydrazine monohydrate (9.6 mL, 192 mmol) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in 100 mL of 1 M HCl and wash with DCM (2 x 50 mL) to remove any remaining non-basic impurities.

-

Basify the aqueous layer to pH > 10 with 2 M NaOH.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the phenyl group, the two methylene groups of the ethyl chain, and the primary amine protons. |

| ¹³C NMR | Signals for the carbons of the phenyl ring and the two aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₁₂N₂O₂S. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C stretching. |

| Melting Point | A sharp melting point range, indicating high purity. |

| Purity (HPLC) | A single major peak with >95% purity. |

Troubleshooting and Safety Considerations

-

Low Yield in Step 1: Ensure all reagents are anhydrous, particularly the DMF and DCM. Incomplete reaction of taurine can be addressed by increasing the reflux time or using a slight excess of phthalic anhydride.

-

Difficulty in Sulfonyl Chloride Formation: The N-phthaloyl taurine must be completely dry. The reaction with thionyl chloride is sensitive to moisture.

-

Incomplete Deprotection: Ensure a sufficient excess of hydrazine is used and that the reflux is maintained for the specified time. The reaction can be monitored by TLC until the starting material is fully consumed.

-

Safety: Always work in a well-ventilated fume hood, especially when handling thionyl chloride, pyridine, and hydrazine. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aniline is toxic and readily absorbed through the skin. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

References

-

General Synthesis of Sulfonamides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

Phthalimide Group as Amine Protection: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Synthesis of Sulfonyl Chlorides from Sulfonic Acids: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Hydrazine for Phthalimide Deprotection: Scifinder-n. (2024). Reaction Details: Phthalimide Deprotection. American Chemical Society. [Link] (Access to this resource requires a subscription).

Application Note: A Strategic Framework for the Development of a Biological Assay for 2-amino-N-phenylethanesulfonamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biological assay for the novel compound 2-amino-N-phenylethanesulfonamide. Given its structural classification as a sulfonamide, this guide is built upon the well-established mechanism of action for this class of molecules. We present a logical, stepwise strategy, beginning with target hypothesis based on chemical structure, followed by detailed protocols for both a primary biochemical assay and a secondary, confirmatory cell-based assay. This note emphasizes the rationale behind experimental choices, the importance of self-validating protocols through appropriate controls, and key metrics for assay validation, thereby providing a complete roadmap from initial concept to a validated screening workflow.

Introduction and Target Hypothesis

The development of a reliable biological assay is a cornerstone of preclinical research, enabling compound screening, mechanism-of-action studies, and the evaluation of drug candidates.[1] The process links fundamental enzymology with translational discovery, requiring a systematic approach to ensure data is reproducible and interpretable.[1][2]

The subject of this guide, this compound, belongs to the sulfonamide family of compounds. Sulfonamides are a class of synthetic antimicrobial agents whose mechanism of action is exceptionally well-characterized.[3] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the de novo synthesis of folic acid in bacteria.[3] This pathway is essential for producing nucleotides, which are required for bacterial growth and replication.[3] Mammalian cells are typically unaffected because they acquire folate from their diet, making the DHPS enzyme an attractive and selective therapeutic target.[3]

Based on this foundational knowledge, our primary hypothesis is that This compound acts as an inhibitor of the bacterial DHPS enzyme. This application note will, therefore, detail the development of an assay pipeline to test this hypothesis and quantify the compound's activity.

Preliminary Compound Characterization

Before initiating biological assays, it is imperative to characterize the test compound. This ensures that observed biological effects are attributable to the compound itself and not to impurities or solubility issues. Key considerations include reagent stability, temperature sensitivity, and potential for non-specific adherence to labware.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1100424-69-8 | [4] |

| Molecular Formula | C₈H₁₃ClN₂O₂S | [4] |

| Molecular Weight | 236.72 g/mol | [4] |

| Storage | 2-8°C Refrigerator |[4] |

Protocol 1: Stock Solution Preparation and Solubility Assessment

-

Purity Analysis: Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >95% is recommended for initial studies.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound in 100% dimethyl sulfoxide (DMSO).

-

Solubility Test: Perform a kinetic solubility test in the intended final assay buffer. Serially dilute the DMSO stock into the buffer and monitor for precipitation visually and/or by light scattering. The final DMSO concentration in the assay should ideally be kept below 1% (v/v) to avoid solvent-induced artifacts.

Part I: Biochemical Assay for DHPS Inhibition

The first step in testing our hypothesis is to develop a biochemical assay to directly measure the compound's effect on the isolated DHPS enzyme.[2] This in vitro approach provides clean data on target engagement without the complexities of a cellular environment.

Principle of the Assay

The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. A common method to monitor this reaction is to measure the depletion of PABA using a colorimetric reaction with N-(1-Naphthyl)ethylenediamine (NED), often referred to as the Bratton-Marshall assay. Unreacted PABA is diazotized and then coupled with NED to produce a magenta-colored azo dye, which can be quantified spectrophotometrically at 540 nm. A decrease in color formation indicates consumption of PABA and thus, active DHPS enzyme. An inhibitor will prevent PABA consumption, leading to a stronger color signal.

Experimental Workflow: DHPS Inhibition Assay

Caption: Workflow for DHPS Biochemical Inhibition Assay.

Detailed Protocol: DHPS Inhibition Assay

Reagents & Buffers:

-

Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 5 mM DTT.

-

DHPS Enzyme: Recombinant bacterial DHPS (e.g., from S. aureus), diluted in Assay Buffer.

-

Substrates: 2 mM PABA, 1 mM DHPP.

-

Test Compound: this compound, serially diluted in 100% DMSO.

-

Controls: Known DHPS inhibitor (e.g., sulfamethoxazole) as positive control; DMSO as negative (vehicle) control.

-

Detection Reagents: 5% Trichloroacetic Acid (TCA), 0.2% Sodium Nitrite, 1% Ammonium Sulfamate, 0.1% N-(1-Naphthyl)ethylenediamine (NED) in water.

Procedure (384-well plate format):

-

Add 20 µL of Assay Buffer to all wells.

-

Add 0.5 µL of serially diluted test compound, positive control, or DMSO vehicle to appropriate wells.

-

Add 10 µL of DHPS enzyme solution to all wells except "No Enzyme" controls. Add 10 µL of Assay Buffer to "No Enzyme" wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of PABA and DHPP substrates.

-

Incubate the plate at 37°C for 45 minutes.

-

Stop the reaction by adding 15 µL of 5% TCA to all wells.

-

Add 15 µL of 0.2% Sodium Nitrite and incubate for 5 minutes at room temperature.

-

Add 15 µL of 1% Ammonium Sulfamate to quench excess nitrite; incubate for 2 minutes.

-

Add 15 µL of 0.1% NED reagent. A magenta color will develop.

-

Read the absorbance at 540 nm on a microplate reader.

Data Analysis and Interpretation

-

Calculate Percent Inhibition:

-

Normalize the data using the controls: % Inhibition = 100 * (Abscompound - Abs100%_activity) / (Abs0%_activity - Abs100%_activity)

-

Where Abs_100%_activity is the signal from DMSO wells and Abs_0%_activity is the signal from positive control (or no enzyme) wells.

-

-

Determine IC₅₀:

-

Plot % Inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Table 2: Sample Data Presentation for DHPS Inhibition

| Compound | IC₅₀ (µM) | Hill Slope | R² |

|---|---|---|---|

| This compound | 15.2 | 1.1 | 0.992 |

| Sulfamethoxazole (Control) | 1.8 | 1.0 | 0.995 |

Part II: Cell-Based Assay for Antimicrobial Activity

A positive result in the biochemical assay is promising, but a cell-based assay is essential to confirm that the compound can penetrate the bacterial cell wall and function in a complex physiological environment.[5][6] The gold-standard method for this is the Minimum Inhibitory Concentration (MIC) assay.[3]

Principle of the Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The assay is typically performed by preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized number of bacteria. Growth is assessed by measuring the optical density (OD) or by using a metabolic indicator dye.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Broth Microdilution MIC Assay

Materials & Media:

-

Bacterial Strain: A susceptible strain, e.g., Escherichia coli ATCC 25922.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test Compound: Stock solution in DMSO.

-

Controls: Known antibiotic (e.g., ampicillin) as positive control; DMSO vehicle as negative control; wells with medium only for sterility check.

-

Equipment: 96-well flat-bottom sterile microplates, spectrophotometer.

Procedure:

-

In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

-

Prepare a starting concentration of the test compound in well 1 by adding 100 µL of a 2x final concentration solution in MHB.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no bacteria) will serve as controls.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) Quantify growth by reading the optical density at 600 nm (OD₆₀₀) before and after incubation.

Assay Validation and Advanced Considerations